molecular formula C25H27N5O2S B2417794 N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 894921-00-7

N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2417794
CAS No.: 894921-00-7
M. Wt: 461.58
InChI Key: KKPOLPGSBCMAPH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-5-29-14-21-23(28-29)24(32)30(13-19-8-6-16(2)7-9-19)25(27-21)33-15-22(31)26-20-11-17(3)10-18(4)12-20/h6-12,14H,5,13,15H2,1-4H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPOLPGSBCMAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various research findings and case studies.

Chemical Structure

The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The key structural features include:

  • A 3,5-dimethylphenyl moiety.
  • A thioacetamide group linked to a pyrazolo[4,3-d]pyrimidine derivative.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the pyrazolo[4,3-d]pyrimidine core.
  • Introduction of the thioacetamide functionality.
  • Final modification to incorporate the 3,5-dimethylphenyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Compound C5 , a related pyrazole derivative, exhibited significant antiproliferative activity against MCF-7 breast cancer cells with an IC₅₀ value of 0.08 μM, indicating strong potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of EGFR Kinase : Similar compounds have shown significant inhibitory activity against EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer cell proliferation .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Antiproliferative Studies : In vitro studies demonstrated that derivatives similar to this compound significantly inhibited tumor growth in various cancer cell lines .
    CompoundCell Line TestedIC₅₀ (μM)
    C5MCF-70.08
    C6HepG20.10
    C7A5490.15
  • Docking Studies : Computational docking simulations have suggested effective binding interactions between the compound and target proteins involved in tumor growth regulation .

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